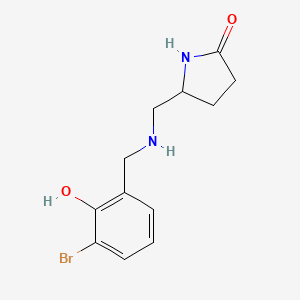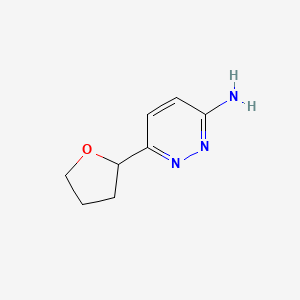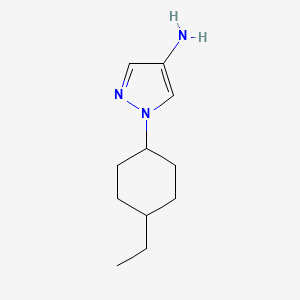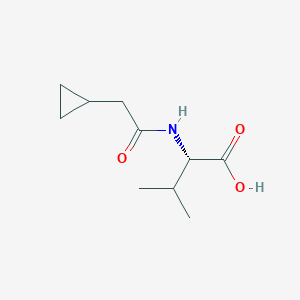
(2-Cyclopropylacetyl)-L-valine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Cyclopropylacetyl)-L-valine: is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a cyclopropyl group attached to the acetyl moiety, which is further linked to the L-valine amino acid
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopropylacetyl)-L-valine typically involves the reaction of cyclopropylacetyl chloride with L-valine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclopropylacetyl chloride preparation: Cyclopropylacetyl chloride can be synthesized by reacting cyclopropylcarboxylic acid with thionyl chloride.
Coupling with L-valine: The cyclopropylacetyl chloride is then reacted with L-valine in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: (2-Cyclopropylacetyl)-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: (2-Cyclopropylacetyl)-L-valine is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions.
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its incorporation into peptides and proteins can provide insights into the structure-function relationships of these biomolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of novel pharmaceuticals. Its structural features may contribute to the development of drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in various industrial processes.
作用机制
The mechanism of action of (2-Cyclopropylacetyl)-L-valine involves its interaction with specific molecular targets. The cyclopropyl group can participate in ring-opening reactions, leading to the formation of covalent bonds with target enzymes or receptors. This interaction can modulate the activity of these targets, resulting in various biological effects.
相似化合物的比较
(2-Cyclopropylacetyl)-D-valine: A stereoisomer of (2-Cyclopropylacetyl)-L-valine with different biological properties.
Cyclopropylacetyl glycine: Another amino acid derivative with a cyclopropyl group.
Cyclopropylacetyl alanine: Similar structure but with alanine instead of valine.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the cyclopropyl group
属性
分子式 |
C10H17NO3 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC 名称 |
(2S)-2-[(2-cyclopropylacetyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C10H17NO3/c1-6(2)9(10(13)14)11-8(12)5-7-3-4-7/h6-7,9H,3-5H2,1-2H3,(H,11,12)(H,13,14)/t9-/m0/s1 |
InChI 键 |
IIWPCYHKTBORFJ-VIFPVBQESA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)CC1CC1 |
规范 SMILES |
CC(C)C(C(=O)O)NC(=O)CC1CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Potassium2-{[(tert-butoxy)carbonyl]amino}-2-(pyridin-2-yl)acetate](/img/structure/B13532216.png)
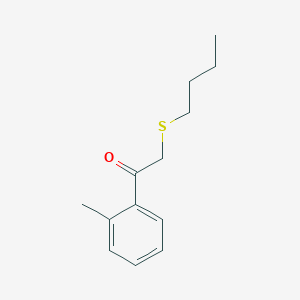

![3-(Azidomethyl)-5-[(fluorosulfonyl)oxy]benzoicacid](/img/structure/B13532223.png)


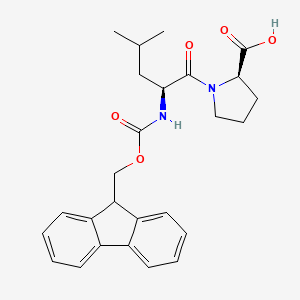
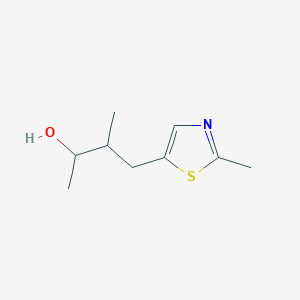
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid](/img/structure/B13532241.png)
